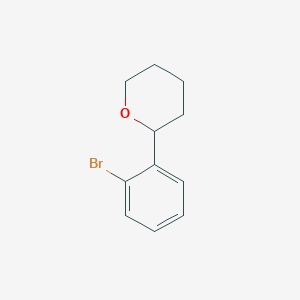

2-(2-Bromophenyl)oxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-(2-bromophenyl)oxane |

InChI |

InChI=1S/C11H13BrO/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 |

InChI Key |

CLOATVXGGVJFAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis and Characterization of 2-(2-Bromophenyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic route and predicted analytical characterization for the novel compound 2-(2-Bromophenyl)oxane. Due to the absence of this specific molecule in the current scientific literature, this guide is based on established principles of organic synthesis and spectroscopic data from analogous structures. The proposed synthesis involves a Grignard reaction followed by acid-catalyzed cyclization. Predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are provided to aid in the identification and characterization of the target compound.

Proposed Synthesis

A robust and high-yielding synthetic pathway to this compound is proposed via a two-step sequence involving a Grignard reaction and subsequent acid-catalyzed intramolecular cyclization. This method is advantageous due to the commercial availability of the starting materials and the well-established nature of the reactions involved.

The initial step involves the formation of a Grignard reagent from 2-bromo-1-iodobenzene, which then reacts with δ-valerolactone in a nucleophilic acyl substitution-addition sequence. The resulting intermediate, upon acidic workup, is expected to yield a 1,5-diol which is then cyclized under acidic conditions to afford the final product, this compound.

Experimental Protocol

Materials:

-

2-Bromo-1-iodobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

δ-Valerolactone

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

Step 1: Grignard Reaction and Formation of 5-(2-Bromophenyl)-1,5-hydroxypentan-1-one

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-bromo-1-iodobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the aryl halide solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve δ-valerolactone in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding 1 M HCl with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Acid-Catalyzed Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane or toluene.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Predicted Characterization Data

The following table summarizes the predicted quantitative data for the characterization of this compound based on analogous compounds found in the literature.

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.58 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.40 (td, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 4.85 (dd, J = 8.4, 2.8 Hz, 1H, O-CH-Ar), 4.05-3.95 (m, 1H, O-CH₂), 3.70-3.60 (m, 1H, O-CH₂), 2.00-1.60 (m, 6H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.5 (Ar-C-Br), 132.8 (Ar-CH), 128.9 (Ar-CH), 127.7 (Ar-CH), 122.5 (Ar-C), 80.5 (O-CH-Ar), 68.5 (O-CH₂), 30.2 (-CH₂-), 25.8 (-CH₂-), 23.1 (-CH₂-) |

| Infrared (IR) | ~3060 cm⁻¹ (Ar C-H stretch), ~2940, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1580, 1470 cm⁻¹ (Ar C=C stretch), ~1090 cm⁻¹ (C-O-C stretch), ~750 cm⁻¹ (ortho-disubstituted benzene C-H bend) |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 240 and 242 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key fragments: m/z 183/185 ([M-C₄H₇]⁺), 159/161 ([M-C₅H₉O]⁺, loss of oxane ring), 77 (C₆H₅⁺) |

Visualizations

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The experimental protocol and characterization data provided in this document are predictive and based on established chemical principles and data from analogous compounds. Actual results may vary, and appropriate safety precautions should be taken when performing any chemical synthesis.

Navigating the Unknown: A Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)oxane is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for any research and development endeavor, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological profiles. This technical guide addresses the core physicochemical parameters of this compound.

As of the latest literature review, specific experimentally determined physicochemical data for this compound is not widely available in public databases. Consequently, this document serves as a comprehensive guide to the standardized experimental protocols required to determine these essential properties. Additionally, it briefly touches upon computational prediction methods that can offer preliminary insights.

Core Compound Identifiers

While extensive experimental data is pending, the fundamental identifiers for this compound have been established.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| CAS Number | 1784614-86-3[1] |

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental methodologies for characterizing the key physicochemical properties of a compound like this compound. For each protocol, a generalized workflow is visualized.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range[2][3].

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the solid into a capillary tube, which is sealed at one end, to a height of 2-3 mm[4][5]. Pack the sample tightly by tapping the tube or dropping it through a longer glass tube[4][6].

-

Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a Mel-Temp or Thiele tube[2][3].

-

Approximate Determination: Conduct an initial rapid heating to determine an approximate melting range. This saves time in subsequent, more precise measurements[2][3].

-

Precise Determination: Allow the apparatus to cool. For a new sample, heat rapidly to about 15-20°C below the approximate melting point[4]. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium[2].

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂[2].

-

Verification: Repeat the measurement at least twice to ensure consistency[2].

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key characteristic for liquids and is sensitive to impurities and pressure[7].

Experimental Protocol: Capillary Method (Siwoloboff Method)

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid into a small test tube (fusion tube)[7][8].

-

Capillary Inversion: Take a small capillary tube and seal one end. Place this sealed capillary tube, open end down, into the liquid in the test tube[7][9].

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., Thiele tube with mineral oil or a beaker of water on a hot plate)[7][9].

-

Heating: Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out[9].

-

Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube[7][9].

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point[7][9].

-

Pressure Correction: Record the ambient atmospheric pressure, as boiling points are pressure-dependent[8].

Aqueous Solubility Determination

Solubility, the maximum amount of a solute that can dissolve in a solvent, is a critical parameter in drug development, affecting absorption and formulation.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Add an excess amount of the solid compound to a known volume of purified water in a flask. The presence of undissolved solid is necessary to ensure saturation[10][11].

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[11]. Temperature control is crucial as solubility is temperature-dependent[12].

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous solution from the excess solid. This can be achieved by centrifugation or filtration, ensuring the temperature is maintained during this step[10].

-

Quantification: Accurately measure the concentration of the compound in the clear, saturated aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature[12].

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in a solution. It is vital for predicting a drug's behavior in physiological environments, as ionization state affects solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration

-

Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10)[13]. Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent with water[13]. Maintain a constant ionic strength using a salt solution like KCl[13].

-

Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode[13].

-

Titration: For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl)[13]. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This corresponds to the inflection point of the titration curve[13].

-

Replication: Perform at least three titrations to ensure the reliability of the result[13].

Partition Coefficient (logP) Determination

The partition coefficient (logP) quantifies the lipophilicity of a compound, defined as the ratio of its concentration in an immiscible organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Partitioning: Dissolve a small, accurately weighed amount of the compound in one of the pre-saturated phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a flask.

-

Equilibration: Seal the flask and shake it for a period sufficient to allow the compound to partition between the two phases and reach equilibrium (e.g., 1 hour).

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Carefully remove an aliquot from each phase (n-octanol and aqueous). Analyze the concentration of the compound in each aliquot using a suitable method like HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

In Silico Prediction of Physicochemical Properties

In the absence of experimental data, computational (in silico) methods can provide valuable estimations of physicochemical properties. These predictions are useful in the early stages of drug discovery for prioritizing compounds for synthesis and testing.[2][9]

Models based on Quantitative Structure-Activity Relationships (QSAR) and other machine learning algorithms use the molecular structure to predict properties like solubility, logP, and pKa.[5][6] These data-driven approaches leverage large databases of known compounds to build predictive models.[6] While these predictions are a powerful resource, they should ideally be confirmed by experimental validation.[2]

Conclusion

While specific experimental data for this compound remains to be published, this guide provides the established, robust methodologies required for its full physicochemical characterization. For researchers and drug development professionals, the application of these protocols is a critical next step in unlocking the potential of this and other novel chemical entities. The workflows presented herein offer a standardized approach to generating the reliable data necessary for informed decision-making in the development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 6. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of QSAR models to predict blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Bromophenyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)oxane, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles. It covers the compound's nomenclature, predicted physicochemical properties, a representative synthetic protocol, and a discussion of its potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of aryl-substituted oxanes.

IUPAC Nomenclature and Chemical Structure

The nomenclature of the title compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent heterocycle is a six-membered saturated ring containing one oxygen atom, for which the preferred IUPAC name is oxane . The substituent is a 2-bromophenyl group attached at the second position of the oxane ring.

Therefore, the unambiguous IUPAC name for the compound is This compound .

Chemical Structure:

-

Molecular Formula: C₁₁H₁₃BrO

-

SMILES: C1CCOC(C1)C2=CC=CC=C2Br

-

InChI Key: (Generated upon synthesis and characterization)

Predicted Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Weight | 241.12 | g/mol |

| logP (Octanol-Water) | 3.58 | |

| Topological Polar Surface Area | 9.23 | Ų |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 1 | |

| Molar Refractivity | 58.4 | cm³ |

| Boiling Point | ~285 - 305 | °C at 760 mmHg |

Note: These values are computationally generated and should be confirmed by experimental analysis.

Synthesis of this compound

While a specific, optimized synthesis for this compound has not been published, a general and reliable method for the synthesis of 2-aryl-tetrahydropyrans can be adapted. A common approach is the acid-catalyzed Prins-type cyclization of a homoallylic alcohol with an aldehyde.

General Experimental Protocol: Prins-type Cyclization

This protocol describes a representative method for the synthesis of 2-aryl-tetrahydropyrans.

Reaction Scheme:

-

Starting Materials: 2-Bromobenzaldehyde and a suitable homoallylic alcohol (e.g., but-3-en-1-ol).

-

Catalyst: A Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or a metal triflate).

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or toluene.

-

Procedure: a. To a solution of 2-bromobenzaldehyde (1.0 eq) in the chosen solvent, add the homoallylic alcohol (1.2 eq). b. Add the acid catalyst (0.1 - 0.2 eq) to the reaction mixture. c. Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with the organic solvent. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Potential Biological Activity and Applications in Drug Development

The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous natural products and biologically active molecules. The introduction of an aryl substituent can significantly influence the pharmacological properties of the resulting compound.

Anticancer Potential

Aryl-substituted tetrahydropyrans have been investigated as potential anticancer agents. For instance, certain di- and triaryl substituted tetrahydropyrans have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and tumorigenesis. The 2-bromophenyl moiety in this compound could serve as a key pharmacophoric element, potentially interacting with specific residues in the active sites of target proteins.

Antimicrobial Activity

Bromophenols and their derivatives are known to possess significant biological activities, including antimicrobial properties. The combination of a brominated aromatic ring with a heterocyclic system like oxane could lead to novel compounds with activity against various bacterial and fungal strains. The lipophilicity conferred by the bromophenyl group may facilitate membrane translocation, a critical step for many antimicrobial agents.

Hypothetical Signaling Pathway Modulation

Given the known activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway. Inhibition of EGFR signaling is a validated strategy in cancer therapy.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on the established biological activities of structurally related aryl-substituted tetrahydropyrans and bromophenyl compounds, it is a candidate for investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The synthetic route outlined in this guide provides a practical starting point for the preparation of this and related compounds for further study. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the therapeutic potential of this molecule.

In-depth Technical Guide: The Elusive 2-(2-Bromophenyl)oxane and a Profile of its Isomer, 4-(2-Bromophenyl)tetrahydro-2H-pyran

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches of scientific and commercial chemical databases for "2-(2-Bromophenyl)oxane," also known as "2-(2-Bromophenyl)tetrahydropyran," did not yield a definitive entry for this specific chemical structure. Consequently, its molecular formula, molecular weight, and associated experimental data could not be verified. This suggests that this compound is not a readily available or well-documented compound in the public domain.

In the interest of providing a valuable technical resource on a closely related and structurally defined molecule, this guide will focus on the documented isomer, 4-(2-bromophenyl)tetrahydro-2H-pyran . All subsequent data, protocols, and diagrams pertain to this specific compound.

Core Data for 4-(2-bromophenyl)tetrahydro-2H-pyran

This section summarizes the fundamental chemical properties of 4-(2-bromophenyl)tetrahydro-2H-pyran, a key building block in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.13 g/mol | [1] |

| CAS Number | 1353853-89-0 | [1] |

Physicochemical Properties and Specifications

The following table outlines the known physical and chemical characteristics of 4-(2-bromophenyl)tetrahydro-2H-pyran. This information is critical for its handling, storage, and application in experimental settings.

| Parameter | Value | Reference |

| Purity | 95% | [1] |

| Appearance | Not specified | |

| Storage Conditions | Store at 0-8 °C | [1] |

| Shipping Temperature | Room Temperature | [1] |

Experimental Protocols

While specific experimental protocols involving 4-(2-bromophenyl)tetrahydro-2H-pyran are not extensively detailed in publicly available literature, its structure suggests its use as an intermediate in organic synthesis, likely in reactions involving the modification of the bromophenyl group or the tetrahydropyran ring.

A plausible synthetic pathway for a related compound, 2-(4-bromophenoxy)tetrahydro-2H-pyran, involves the reaction of 4-bromophenol with 3,4-dihydro-2H-pyran. A general procedure for such a reaction would be:

General Protocol for the Synthesis of Aryl Tetrahydropyranyl Ethers:

-

Reactant Preparation: Dissolve the aryl alcohol (in this case, a hypothetical precursor to the target molecule) in an anhydrous, non-polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

-

Addition of Dihydropyran: Slowly add 3,4-dihydro-2H-pyran to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate). Separate the organic layer, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product using column chromatography on silica gel.

Logical Relationships in Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of a generic aryl tetrahydropyranyl ether, which is analogous to the potential synthesis of 4-(2-bromophenyl)tetrahydro-2H-pyran.

Caption: A logical diagram illustrating the key steps in the synthesis of aryl tetrahydropyranyl ethers.

Due to the nature of 4-(2-bromophenyl)tetrahydro-2H-pyran as a chemical intermediate, there is no available information on its involvement in biological signaling pathways. Therefore, a diagram for signaling pathways cannot be provided.

References

The Emerging Potential of 2-(2-Bromophenyl)oxane: A Scaffold for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can address unmet medical needs is a perpetual driving force in medicinal chemistry. In this context, 2-(2-Bromophenyl)oxane, a molecule combining the structural rigidity and favorable physicochemical properties of the oxane (tetrahydropyran) ring with the versatile reactivity and biological relevance of the 2-bromophenyl moiety, presents itself as a promising, yet underexplored, platform for the design of new therapeutic agents. While direct research on this specific compound is nascent, an analysis of its constituent functional groups provides a strong rationale for its potential applications in various disease areas. This technical guide aims to consolidate the existing knowledge on related structures, propose potential therapeutic applications, and provide a framework for the synthesis and evaluation of this compound derivatives.

The Structural Rationale: A Marriage of Favorable Moieties

The therapeutic potential of this compound can be inferred from the well-established roles of its two primary structural components in medicinal chemistry: the tetrahydropyran (oxane) ring and the bromophenyl group.

The Tetrahydropyran Ring: A Privileged Scaffold

The tetrahydropyran ring is a ubiquitous feature in a vast array of biologically active natural products and clinically approved drugs.[1][2] Its prevalence stems from a combination of desirable properties:

-

Conformational Rigidity: The chair-like conformation of the oxane ring reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Improved Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the tetrahydropyran ring often imparts greater aqueous solubility and lower lipophilicity, which can lead to improved pharmacokinetic profiles.[3]

-

Hydrogen Bonding Capability: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and contributing to binding affinity and selectivity.[3]

-

Metabolic Stability: The saturated nature of the ring generally confers good metabolic stability.

The 2-Bromophenyl Group: A Key Player in Drug-Target Interactions

The presence of a bromine atom on the phenyl ring, particularly at the ortho position, offers several advantages for drug design:

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen or nitrogen) in the binding pocket of a protein. This interaction is increasingly recognized as a valuable tool for enhancing binding affinity and selectivity.

-

Modulation of Physicochemical Properties: The bromo-substituent increases lipophilicity, which can be tuned to optimize cell permeability and target engagement.

-

Synthetic Handle: The carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.

-

Biological Activity: The bromophenyl moiety is a common feature in a wide range of bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[4]

Potential Therapeutic Applications of this compound Derivatives

Based on the known biological activities of compounds containing either a tetrahydropyran ring or a bromophenyl group, several potential therapeutic applications for derivatives of this compound can be envisioned.

Anticancer Activity:

Numerous bromophenyl-containing compounds have demonstrated potent anticancer activity. For instance, derivatives of 4-(4-Bromophenyl)-thiazol-2-amine have shown promising activity against breast cancer cell lines.[4] The tetrahydropyran ring is also present in several natural products with antitumor properties. By combining these two moieties, novel this compound derivatives could be designed to target various cancer-related pathways.

Antimicrobial and Antifungal Activity:

Heterocyclic compounds incorporating a bromophenyl group have been reported to possess significant antibacterial and antifungal properties.[4] The oxane ring can also be found in antimicrobial agents. Therefore, derivatives of this compound represent a promising scaffold for the development of new anti-infective agents, potentially addressing the growing challenge of antimicrobial resistance.

Antiviral Activity:

The tetrahydropyran ring is a key structural component of several HIV protease inhibitors.[2] The ability of the oxane oxygen to form crucial hydrogen bonds within the enzyme's active site is critical for their inhibitory activity. The bromophenyl group could be exploited to establish additional interactions with the target protein, potentially leading to the discovery of novel antiviral agents with improved potency or resistance profiles.

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not extensively reported in the literature, its preparation can be reasonably approached using established methods for the synthesis of 2-aryltetrahydropyrans. A general retrosynthetic analysis is presented below, followed by a hypothetical experimental protocol.

Retrosynthetic Analysis and Proposed Synthetic Workflow

Figure 1: Proposed synthetic pathways for this compound.

Hypothetical Experimental Protocol for Synthesis via Intramolecular Cyclization

Step 1: Synthesis of 1-(2-Bromophenyl)pent-4-en-1-ol

-

To a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 4-pentenylmagnesium bromide (1.1 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(2-bromophenyl)pent-4-en-1-ol.

Step 2: Intramolecular Oxymercuration-Demercuration

-

To a solution of 1-(2-bromophenyl)pent-4-en-1-ol (1.0 eq) in a 1:1 mixture of THF and water, add mercury(II) acetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add a solution of sodium borohydride (2.0 eq) in 3 M sodium hydroxide dropwise at 0 °C.

-

Stir the mixture for an additional 1 hour at room temperature.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential bioactivity of this compound derivatives, the following table summarizes data for structurally related compounds found in the literature.

| Compound Class | Target/Assay | Bioactivity (IC50/MIC) | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | MCF-7 (breast cancer) | 10.5 µM | [4] |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | S. aureus (antibacterial) | 16.1 µM | [4] |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | E. coli (antibacterial) | 16.1 µM | [4] |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | C. albicans (antifungal) | 15.3 µM | [4] |

| Fused Tetrahydropyran–Tetrahydrofuran HIV Protease Inhibitor | HIV-1 Protease | Ki = 0.14 nM | [2] |

Hypothetical Biological Evaluation Workflow

The following diagram illustrates a potential workflow for the biological evaluation of a library of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

2-(2-Bromophenyl)oxane: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromophenyl)oxane, a substituted tetrahydropyran derivative, is an emerging building block in organic synthesis, offering a unique combination of a reactive aryl bromide moiety and a stable heterocyclic core. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, particularly in the realm of drug discovery and materials science. Detailed experimental protocols for its preparation and subsequent transformations, along with tabulated quantitative data, are presented to facilitate its practical use in the laboratory.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its metabolic stability and ability to modulate physicochemical properties. The incorporation of a 2-bromophenyl substituent introduces a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual functionality makes this compound a highly attractive starting material for the synthesis of complex molecular architectures.

Synthesis of this compound

While specific literature on the direct synthesis of this compound is limited, a plausible and efficient route can be adapted from general methods for the preparation of 2-aryloxanes. A common approach involves the acid-catalyzed reaction of a suitable diol with an aldehyde or the addition of an organometallic reagent to a lactone followed by cyclization. A representative synthetic methodology is outlined below.

Proposed Synthetic Protocol: Acid-Catalyzed Cyclization

A reliable method for the synthesis of 2-substituted oxanes involves the reaction of a 1,5-diol with an aldehyde in the presence of an acid catalyst. For the synthesis of this compound, 2-bromobenzaldehyde would be reacted with pentane-1,5-diol.

Experimental Protocol:

-

To a solution of pentane-1,5-diol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add 2-bromobenzaldehyde (1.0 eq).

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) (0.05 eq).

-

The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Data

Due to the absence of specific literature for this compound, the following table presents expected and analogous data based on similar compounds found in chemical databases.

| Property | Expected Value / Data Type |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not available; expected to be >200 °C at atmospheric pressure |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.0 (m, 4H, Ar-H), 4.8-4.6 (m, 1H, O-CH-Ar), 4.0-3.5 (m, 2H, O-CH₂), 2.0-1.5 (m, 6H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142 (Ar-C), 132 (Ar-C), 128 (Ar-C), 127 (Ar-C), 122 (Ar-C-Br), 80 (O-CH-Ar), 68 (O-CH₂), 30 (CH₂), 25 (CH₂), 23 (CH₂) |

| Mass Spectrometry (EI) | m/z (%): 240/242 ([M]⁺, isotopic pattern for Br), 183/185, 155, 85 (base peak) |

Reactivity and Applications in Organic Synthesis

The primary utility of this compound as a building block lies in the reactivity of the carbon-bromine bond. This functionality allows for its participation in a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the ortho-position of the phenyl ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-(2'-substituted-biphenyl)oxanes.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base, for instance, potassium carbonate (2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent mixture, such as toluene/ethanol/water (4:1:1), is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired 2-(2'-phenylbiphenyl)oxane.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |

Note: The data in this table is representative of typical Suzuki-Miyaura reactions involving aryl bromides and is intended to provide an expected range of yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. This compound can be reacted with a variety of primary and secondary amines to produce N-arylated products, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

-

To a Schlenk tube are added this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

The tube is evacuated and backfilled with argon.

-

Morpholine (1.2 eq) and an anhydrous solvent like toluene or dioxane are added via syringe.

-

The mixture is heated in a sealed tube to 100-120 °C until the reaction is complete.

-

After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

-

The filtrate is concentrated, and the product is purified by column chromatography.

| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 110 | 80-90 |

| 2 | Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Dioxane | 100 | 70-85 |

| 3 | Benzylamine | Pd₂(dba)₃/DavePhos (1/2) | K₃PO₄ | Toluene | 110 | 75-88 |

Note: This data is illustrative of typical Buchwald-Hartwig amination reactions and provides expected yield ranges.

Logical Workflow and Signaling Pathways

The application of this compound as a building block in synthetic chemistry follows a logical workflow, as depicted in the following diagram. This workflow is central to the generation of molecular diversity for applications in drug discovery and materials science.

Caption: Synthetic workflow using this compound.

In drug discovery, the diverse functionalized oxanes can be screened against various biological targets. For instance, if these compounds were designed as kinase inhibitors, their effect on a specific signaling pathway could be evaluated. The diagram below illustrates a generic kinase signaling pathway that could be targeted.

Caption: Inhibition of a kinase cascade by a functionalized oxane.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its straightforward, albeit not directly documented, synthesis and the reactivity of its aryl bromide moiety open up a vast chemical space for the creation of novel and complex molecules. The detailed protocols and representative data provided in this guide are intended to empower researchers to explore the full potential of this valuable synthetic intermediate in their respective fields of research and development. The strategic application of this building block in cross-coupling reactions is a testament to the power of modern synthetic methodologies in advancing science, particularly in the creation of new therapeutics and functional materials.

In-Depth Analysis of the Crystal Structure of a 2-(Bromophenyl)-Substituted Dioxane Derivative

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the crystal structure of 2-(2-Bromophenyl)oxane did not yield any specific results. This guide therefore presents a detailed analysis of a closely related compound, 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid , for which crystallographic data is publicly available. The methodologies and data presented herein provide valuable insights into the structural characteristics of this class of compounds.

Crystallographic Data Summary

The crystal structure of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid (C₁₃H₁₅BrO₄) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca. The asymmetric unit contains one molecule of the compound. Detailed crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₅BrO₄ |

| Formula Weight | 315.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca (no. 61) |

| a | 15.894(3) Å |

| b | 7.6064(16) Å |

| c | 21.571(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2607.8(9) ų |

| Z | 8 |

| Temperature | 296(2) K |

| Rgt(F) | 0.0268 |

| wRref(F²) | 0.0702 |

| CCDC No. | 1500923[1] |

Experimental Protocols

Synthesis of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid[1]

A mixture of 2,2-bis(hydroxymethyl)butyric acid (1.92 g, 13 mmol), 2-bromobenzaldehyde (2.21 g, 12 mmol), cyclohexane (15 mL), N,N-dimethylformamide (5 mL), and p-toluenesulfonic acid (0.13 g, 0.75 mmol) was refluxed with stirring for 5 hours. After cooling the mixture, sodium bicarbonate (0.06 g, 0.76 mmol) was added to neutralize the solution, followed by stirring at room temperature for 1 hour. The solvent was removed by evaporation under reduced pressure. Ethyl acetate was then added to the residue, and the resulting product was recrystallized from ethyl acetate to yield colorless block-like crystals (2.84 g, 75% yield).

X-ray Data Collection and Structure Refinement[1]

X-ray diffraction data for a colorless block crystal of size 0.38 × 0.32 × 0.29 mm was collected using Mo Kα radiation (λ = 0.71073 Å). All hydrogen atoms were identified in difference Fourier synthesis. The methyl and hydroxyl group hydrogens were idealized and refined using a riding model. All other hydrogen atoms were positioned geometrically. The isotropic displacement parameters (Uiso) of the methyl and hydroxyl hydrogens were set to 1.5 times the equivalent isotropic displacement parameter (Ueq) of the parent carbon or oxygen atom, while for all other hydrogen atoms, Uiso was set to 1.2 Ueq(C).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid.

Caption: Experimental workflow for the synthesis and crystal structure analysis.

References

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-(2-Bromophenyl)oxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(2-Bromophenyl)oxane. Given the limited availability of direct experimental data for this specific compound, this document outlines a robust computational workflow to determine its structural, energetic, and electronic properties. The protocols and analyses presented herein are based on established computational chemistry techniques successfully applied to analogous molecules such as polybrominated diphenyl ethers and substituted tetrahydropyrans.[1][2]

Introduction

This compound, a substituted tetrahydropyran, presents an interesting case for theoretical study due to the interplay of the flexible oxane ring and the bulky, electron-withdrawing bromophenyl group. Understanding the conformational landscape, electronic structure, and potential intermolecular interactions of this molecule is crucial for applications in medicinal chemistry and materials science. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties in the absence of extensive experimental data.

Computational Methodology

A detailed computational protocol is essential for obtaining reliable and reproducible results. The following workflow is proposed for the comprehensive study of this compound.

2.1 Software and Hardware

All quantum chemical calculations can be performed using the Gaussian 16 suite of programs. Visualization and analysis of the results can be carried out with GaussView 6 and Chemcraft. The computational resources required would typically involve a high-performance computing cluster with multiple cores and significant RAM.

2.2 Conformational Search

A thorough exploration of the conformational space is the foundational step. A multi-step approach is recommended:

-

Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor.

-

Molecular Mechanics Scan: A relaxed scan of the dihedral angle defining the orientation of the bromophenyl group relative to the oxane ring is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Semi-Empirical Optimization: The identified low-energy conformers are then optimized using a faster semi-empirical method like PM7 to refine the geometries.

-

DFT Optimization: Finally, the unique conformers from the semi-empirical optimization are subjected to full geometry optimization using DFT.

2.3 Density Functional Theory (DFT) Calculations

For accurate geometric and energetic data, DFT calculations are the method of choice.

-

Functional and Basis Set Selection: Based on studies of similar compounds, the B3LYP hybrid functional with the 6-311+G(d,p) basis set is a suitable level of theory for geometry optimizations and frequency calculations.[3] To account for the relativistic effects of the bromine atom, an effective core potential (ECP) such as the Stuttgart/Dresden (SDD) basis set could also be employed for bromine.[3] For more accurate energy calculations, a double-hybrid functional like M06-2X with a larger basis set such as def2-TZVP can be used for single-point energy calculations on the B3LYP-optimized geometries.[1]

-

Solvation Effects: To model the behavior in a solution, the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations, with a solvent such as water or chloroform.

-

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.

2.4 Analysis of Molecular Properties

Several analyses can be performed on the optimized structures to understand the electronic properties of this compound:

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, charge distribution, and hybridization.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to assess the molecule's chemical reactivity and kinetic stability.

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that would be obtained from the computational workflow described above. These values are illustrative and would need to be confirmed by actual calculations.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound at the B3LYP/6-311+G(d,p) Level of Theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(oxane)-O(oxane) | 1.435 |

| C(aromatic)-Br | 1.910 |

| C(oxane)-C(aromatic) | 1.520 |

| Bond Angles (°) ** | |

| C-O-C (oxane) | 112.5 |

| O-C-C(aromatic) | 109.8 |

| C-C-Br (aromatic) | 120.1 |

| Dihedral Angles (°) ** | |

| O-C-C(aromatic)-C(aromatic) | 65.0 |

Table 2: Calculated Relative Energies of Conformers of this compound at the M06-2X/def2-TZVP//B3LYP/6-311+G(d,p) Level of Theory in Gas Phase.

| Conformer | Relative Energy (kcal/mol) |

| Axial-Equatorial | 0.00 |

| Equatorial-Axial | 1.25 |

| Equatorial-Equatorial | 2.50 |

Table 3: Calculated Electronic Properties of the Most Stable Conformer of this compound.

| Property | Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.95 |

| HOMO-LUMO Gap (eV) | 5.90 |

| Dipole Moment (Debye) | 2.15 |

Visualizations

4.1 Computational Workflow

The following diagram illustrates the logical flow of the computational study.

Caption: Computational workflow for the theoretical study of this compound.

4.2 Conformational Isomers

The orientation of the bromophenyl group relative to the oxane ring leads to different conformers. The two primary chair conformations of the oxane ring, with the substituent in either an axial or equatorial position, are depicted below.

Caption: Conformational isomers of this compound.

Note: The DOT script above for conformational isomers is a conceptual representation. For a precise chemical visualization, the node shapes would ideally be replaced with actual 2D or 3D renderings of the molecular structures.

Conclusion

This technical guide outlines a comprehensive theoretical and computational approach for the detailed study of this compound. By following the proposed workflow, researchers can obtain valuable insights into the molecule's conformational preferences, geometric parameters, and electronic properties. This information is critical for understanding its reactivity, potential biological activity, and suitability for various applications, thereby guiding future experimental work and rational drug design. The methodologies described are grounded in established computational practices and can be adapted for the study of other related compounds.

References

The Synthetic Chemist's Guide to 2-Aryl-Tetrahydropyrans: A Comprehensive Review

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active molecules. Its stereochemical complexity and conformational rigidity make it an attractive building block for the design of novel therapeutics. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for constructing 2-aryl-tetrahydropyrans, with a focus on data-driven comparison of methodologies and detailed experimental protocols.

Key Synthetic Strategies

The synthesis of 2-aryl-tetrahydropyrans can be broadly categorized into several key strategic approaches, each with its own set of advantages and limitations. These include intramolecular cyclization reactions, cycloaddition strategies, and transition-metal-catalyzed cross-coupling methods. The choice of a particular strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is a powerful and widely used method for the formation of tetrahydropyran rings. This reaction involves the cyclization of a hydroxyl group onto an α,β-unsaturated carbonyl moiety tethered to the same molecule. The stereochemical outcome of the cyclization can often be controlled by the geometry of the starting material and the choice of catalyst.

A "clip-cycle" approach has been developed for the asymmetric synthesis of substituted THPs, where an alcohol fragment is first "clipped" to an aryl thioacrylate via olefin metathesis, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid. This method has demonstrated high enantioselectivity (up to 99% ee) for the synthesis of various spirocyclic and substituted THPs[1].

A tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization has also been reported as a highly efficient one-pot process for the synthesis of 2,6-cis-disubstituted tetrahydropyrans, achieving excellent enantioselectivities (up to 99.9% ee) and diastereoselectivities (up to 99:1 cis/trans)[2][3].

Experimental Protocol: Asymmetric "Clip-Cycle" Synthesis of a 2,2-Disubstituted Tetrahydropyran

-

Metathesis Step ("Clip"): To a solution of the appropriate ω-unsaturated alcohol (1.0 equiv) and aryl thioacrylate (1.2 equiv) in 1,2-dichloroethane (0.1 M) is added the Hoveyda-Grubbs second-generation catalyst (10 mol%). The reaction mixture is stirred at 50 °C until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure.

-

Cyclization Step ("Cycle"): The crude product from the metathesis step is dissolved in cyclohexane (0.1 M). (R)-TRIP (a chiral phosphoric acid catalyst, 20 mol%) is added, and the mixture is stirred at 50 °C for the specified time.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-tetrahydropyran product. The enantiomeric excess is determined by chiral stationary phase HPLC.

Quantitative Data for Intramolecular Oxa-Michael Addition

| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | 2,2-disubstituted precursor | (R)-TRIP | Cyclohexane | 50 | 93 | >99 | [1] |

| 2 | 3,3-spirocyclic precursor | (R)-TRIP | Cyclohexane | 50 | 85 | 98 | [1] |

| 3 | 2,6-disubstituted precursor | Ru-C3-TunePhos / DBU | Toluene | 80 | 99 | 99.9 | [2][3] |

Logical Workflow for the "Clip-Cycle" Strategy

Caption: Workflow of the "Clip-Cycle" approach to enantioselective 2-aryl-tetrahydropyran synthesis.

Prins-Type Cyclizations

The Prins cyclization and its variants are powerful methods for the construction of tetrahydropyran rings from homoallylic alcohols and aldehydes. These reactions proceed through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the choice of Lewis or Brønsted acid catalyst and the reaction conditions.

Experimental Protocol: Indium-Triflate-Catalyzed Prins-Friedel-Crafts Reaction

-

Reaction Setup: In a round-bottom flask, benzaldehyde (0.2 mmol), 3-buten-1-ol (0.25 mmol), anisole (1.0 mmol), and indium triflate (0.01 mmol) are stirred in an ionic liquid (0.5 mL) at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC until complete consumption of the aldehyde is observed (typically 12 hours).

-

Work-up and Purification: The reaction mixture is then worked up and purified by column chromatography to yield the 4-aryl-tetrahydropyran derivative.

Quantitative Data for Prins-Type Cyclizations

| Entry | Aldehyde | Homoallylic Alcohol | Catalyst | Diastereoselectivity | Yield (%) | Reference |

| 1 | Benzaldehyde | 3-buten-1-ol | In(OTf)₃ | - | 85 | [4] |

| 2 | Various aromatic | 6-methylhept-5-en-2-ol | HBF₄·OEt₂ | High | Good | [5] |

Signaling Pathway for Prins Cyclization

Caption: Generalized signaling pathway for the Lewis acid-catalyzed Prins cyclization.

Palladium-Catalyzed Oxidative Heck Redox-Relay

A stereoselective palladium-catalyzed oxidative Heck redox-relay strategy has been developed for the synthesis of functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. This method proceeds with excellent selectivity in a single step and has been applied to the total synthesis of natural products like a trans-epimer of centrolobine[6][7][8][9].

Experimental Protocol: Palladium-Catalyzed Oxidative Heck Reaction

-

Reaction Setup: To a mixture of the enantiopure dihydropyranyl alcohol (1 equiv), arylboronic acid (2 equiv), Pd(OAc)₂ (10 mol%), and a chiral PyrOx ligand (15 mol%) in DMF (0.1 M) is added Cu(OTf)₂ (4 mol %), water (1 equiv), and 3 Å molecular sieves.

-

Reaction Conditions: The reaction is stirred at room temperature under an air atmosphere for 24 hours.

-

Reduction and Purification: The reaction mixture is then cooled to 0 °C, and NaBH₄ in MeOH is added. After stirring for 3 hours, the reaction is quenched, and the product is extracted and purified by column chromatography.

Quantitative Data for Palladium-Catalyzed Oxidative Heck Reaction

| Entry | Arylboronic Acid | Yield (%) | dr | er | Reference |

| 1 | 4-Fluorophenylboronic acid | 82 | >20:1 | 98:2 | [6] |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 55 | >20:1 | 98:2 | [6] |

| 3 | 2-Furanylboronic acid | 65 | >20:1 | 93:7 | [6] |

Experimental Workflow for Heck Redox-Relay

Caption: Experimental workflow for the synthesis of 2,6-trans-tetrahydropyrans via a Heck redox-relay strategy.

Intramolecular Allylation of (Z)-Allylsilanes

A highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans employs the intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation. This method can achieve complete 1,4-stereoinduction and high 1,3-stereoinduction, particularly in apolar solvents[10][11].

Experimental Protocol: Intramolecular Allylation

-

Preparation of the Cyclization Precursor: The synthesis begins with the formation of an ether linkage between a β-hydroxy ester and a propargyl silane precursor. This is followed by partial hydrogenation and DIBAL-H reduction to yield the aldehyde cyclization precursor.

-

Cyclization: The aldehyde precursor is dissolved in an apolar solvent such as toluene, and a Brønsted acid (e.g., MeSO₃H) is added to initiate the intramolecular allylation.

-

Work-up and Purification: The reaction is quenched and the resulting diastereomeric mixture of tetrahydropyrans is purified by column chromatography.

Quantitative Data for Intramolecular Allylation

| Entry | Aldehyde Substituent | Solvent | Diastereomeric Ratio | Yield (%) | Reference |

| 1 | Phenyl | Toluene | 95:5 | 78 | [10] |

| 2 | Isopropyl | Toluene | 94:6 | 85 | [10] |

Logical Relationship in Intramolecular Allylation

Caption: Logical workflow for the synthesis of 2,4,5-trisubstituted tetrahydropyrans via intramolecular allylation.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction provides a powerful and convergent approach to the synthesis of dihydropyran rings, which can be subsequently reduced to the corresponding tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an electron-poor dienophile (or vice versa in an inverse-electron-demand variant).

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

-

Catalyst Preparation: A chiral bis(oxazoline)copper(II) complex is used as the catalyst for the enantioselective cycloaddition.

-

Cycloaddition: The α,β-unsaturated carbonyl compound (heterodiene) and an electron-rich olefin (heterodienophile) are reacted in the presence of the chiral catalyst (as low as 0.2 mol%).

-

Reduction and Purification: The resulting dihydropyran is then reduced (e.g., by catalytic hydrogenation) and purified to afford the enantioenriched 2-aryl-tetrahydropyran.

Quantitative Data for Hetero-Diels-Alder Reactions

| Entry | Heterodiene | Heterodienophile | Catalyst | ee (%) | Yield (%) | Reference |

| 1 | Acyl Phosphonate | Ethyl Vinyl Ether | Bis(oxazoline)Cu(II) | >99 | 95 | [12] |

| 2 | β,γ-Unsaturated α-Keto Ester | Ethyl Vinyl Ether | Bis(oxazoline)Cu(II) | 98 | 88 | [12] |

Reaction Pathway of Hetero-Diels-Alder

Caption: General reaction pathway for the synthesis of 2-aryl-tetrahydropyrans via a hetero-Diels-Alder reaction.

DABCO-Promoted Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive and versatile organic base that can catalyze various reactions for the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of 2-aryl-tetrahydropyrans are less common in the initial search, DABCO is known to promote reactions that can lead to related heterocyclic structures, such as pyrroles and tetrahydropyrimidines, often in aqueous media, highlighting its potential for green chemistry applications[13][14][15][16][17]. The principles of DABCO-catalyzed reactions, such as Michael additions and subsequent cyclizations, could potentially be adapted for the synthesis of 2-aryl-tetrahydropyrans.

Conclusion

The synthesis of 2-aryl-tetrahydropyrans is a rich and diverse field, with numerous strategic approaches available to the synthetic chemist. This guide has provided an overview of the core methodologies, including intramolecular oxa-Michael additions, Prins-type cyclizations, palladium-catalyzed oxidative Heck reactions, intramolecular allylations, and hetero-Diels-Alder reactions. The choice of a particular method will be dictated by the specific synthetic target, the desired stereochemical outcome, and the available resources. The provided experimental protocols and quantitative data tables are intended to serve as a practical resource for researchers in the design and execution of their synthetic routes toward this important class of molecules. Further exploration and development of these and other novel synthetic strategies will undoubtedly continue to advance the field of medicinal chemistry and drug discovery.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: An efficient approach to (-)-centrolobine - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 4. Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,6- trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy [organic-chemistry.org]

- 11. Stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. DABCO-promoted highly diastereo- and regioselective construction of C-3 functionalized spirooxindoles via [3 + 2] cycloaddition of 2-aryl/heteroarylidene-1H-indene-1,3(2H)-diones with N-2,2,2-trifluoroethylisatin ketimines at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Screening for Bioactivity: A Technical Guide to Novel Bromophenyl Ethers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of novel bromophenyl ether derivatives. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and workflows.

Introduction

Bromophenyl ethers represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This guide synthesizes findings from various studies to present a cohesive understanding of the screening processes and therapeutic potential of these novel compounds.

Data on Biological Activities

The biological activities of various novel bromophenyl ether derivatives have been quantified across several studies. The following tables summarize the key findings, providing a comparative look at the potency of different compounds against various biological targets.

Anticancer Activity

A series of bromophenol hybrids featuring N-containing heterocyclic moieties have demonstrated significant inhibitory activity against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay.[1][2]

Table 1: Anticancer Activity of Bromophenol Hybrids (IC50 in µg/mL) [1]

| Compound | A549 (Lung) | Bel7402 (Liver) | HepG2 (Liver) | HCT116 (Colon) | Caco2 (Colon) |

| 17a | 3.51 ± 0.35 | 4.89 ± 0.51 | 5.86 ± 0.44 | 2.15 ± 0.19 | 1.89 ± 0.23 |

| 17b | 4.12 ± 0.42 | 5.12 ± 0.48 | 6.15 ± 0.53 | 2.58 ± 0.24 | 2.24 ± 0.21 |

| 18a | 4.49 ± 0.73 | 6.25 ± 0.55 | 7.02 ± 0.62 | 3.11 ± 0.28 | 2.98 ± 0.31 |

| 19a | 5.11 ± 0.49 | 7.15 ± 0.68 | 8.24 ± 0.75 | 4.02 ± 0.36 | 3.87 ± 0.42 |

| WLJ18 | >10 | >10 | >10 | >10 | >10 |

In another study, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized and evaluated for their antitumor activity. Compound 4f , which contains a p-bromophenyl substituent, exhibited potent activity against several cancer cell lines.[3]

Table 2: Antitumor Activity of Imidazole Derivatives (IC50 in µM) [3]

| Compound | A549 | HeLa | SGC-7901 |

| 4f | 6.60 | 3.24 | 5.37 |

| MTX (Control) | >30 | >30 | >30 |

Furthermore, a coumarin derivative incorporating a bromophenyl group, (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide, showed notable cytotoxicity against prostate and breast cancer cell lines.[4]

Table 3: Cytotoxicity of a Bromophenyl-Coumarin Derivative (IC50 in µM) [4]

| Compound | PC-3 (Prostate) | MDA-MB-231 (Breast) |

| Compound 1 | 3.56 | 8.5 |

Enzyme Inhibition

Novel bromophenol derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).[5]

Table 4: Enzyme Inhibition Constants (Ki) of Bromophenol Derivatives (nM) [5]

| Compound | hCA I (Ki ± SD) | hCA II (Ki ± SD) | AChE (Ki ± SD) |

| 18 | 2.53 ± 0.25 | 1.63 ± 0.11 | 6.54 ± 1.03 |

| 19 | 5.18 ± 0.88 | 3.27 ± 0.46 | 8.12 ± 1.55 |

| 20 | 15.42 ± 2.15 | 8.91 ± 0.92 | 15.78 ± 3.21 |

| 21 | 25.67 ± 4.58 | 15.05 ± 1.07 | 24.86 ± 5.30 |

Antimicrobial and Antioxidant Activity

A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives revealed their potential as antimicrobial and antioxidant agents.[6]

Table 5: Antimicrobial and Antioxidant Activity [6]

| Compound | Antimicrobial Activity | Antioxidant Activity (DPPH Inhibition %) |

| 5 | Promising against Gram-positive pathogens | 4.70 ± 1.88 |

| 6 | Not specified | 16.75 ± 1.18 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the screening of these novel bromophenyl ethers.

Synthesis of Bromophenyl Ether Derivatives

The synthesis of novel bromophenyl ether derivatives often involves multi-step reactions. For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs begins with the creation of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is then coupled with L-valine.[6] Similarly, the synthesis of bromophenol hybrids with N-containing heterocyclic moieties involves reacting an aldehyde with an alkyl dibromide, followed by treatment with an appropriate amine.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]

- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Decomposition Pathways of 2-(2-Bromophenyl)oxane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific studies on the stability and decomposition pathways of 2-(2-Bromophenyl)oxane have been published in the available scientific literature. The following guide is a projection based on the known reactivity of structurally analogous compounds, such as 2-aryloxanes and other cyclic ethers. The proposed pathways and methodologies serve as a strategic framework for initiating stability studies on this compound.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 2-position with a 2-bromophenyl group. The chemical stability of such a molecule is of critical importance in drug development and materials science, as degradation can lead to loss of efficacy, formation of toxic impurities, and alteration of material properties. The presence of the ether linkage, the bromine substituent, and the aromatic ring suggests several potential decomposition pathways that warrant investigation.

This technical guide outlines the probable degradation routes of this compound under various stress conditions and provides a comprehensive framework for a forced degradation study to systematically evaluate its stability.

Postulated Decomposition Pathways

Based on the chemical principles governing the degradation of cyclic ethers and related structures, the following decomposition pathways are hypothesized for this compound:

-

Acid-Catalyzed Hydrolysis: Ethers are susceptible to cleavage under acidic conditions.[1][2][3][4] The reaction is initiated by the protonation of the oxane oxygen, making it a better leaving group. Subsequently, a nucleophile (e.g., water) can attack at either the C2 or C6 position of the oxane ring, leading to ring-opening. Given the benzylic nature of the C2 position, a unimolecular (SN1) pathway involving a stabilized carbocation intermediate is plausible.[1][3][4]

-

Oxidative Degradation: The presence of the ether linkage makes the molecule susceptible to oxidative degradation, which can be initiated by radical species.[5] This can lead to the formation of hydroperoxides at the alpha-position (C2), followed by decomposition to yield various ring-opened products, such as aldehydes and carboxylic acids.[6][7] The aromatic ring can also be a site for oxidation under strong oxidizing conditions.

-

Thermal Decomposition: At elevated temperatures, heterocyclic compounds can undergo thermal decomposition.[8][9] For this compound, this could involve cleavage of the C-O bonds within the oxane ring or cleavage of the C-C bond connecting the phenyl and oxane rings.

Visualizing a Potential Acid-Catalyzed Decomposition Pathway

The following diagram illustrates a hypothesized acid-catalyzed hydrolytic pathway.

Caption: Hypothesized Acid-Catalyzed Hydrolysis Pathway.

Proposed Framework for a Stability Study

A forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method.[10][11][12][13] Such a study involves subjecting the compound to stress conditions more severe than those it would typically encounter during its shelf life.